molecular formula C5H7N3O2 B1585236 Methyl 5-amino-1H-imidazole-4-carboxylate CAS No. 4919-00-0

Methyl 5-amino-1H-imidazole-4-carboxylate

Cat. No.: B1585236
CAS No.: 4919-00-0
M. Wt: 141.13 g/mol
InChI Key: DESDXDWZSJRLDB-UHFFFAOYSA-N
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Description

Methyl 5-amino-1H-imidazole-4-carboxylate is a heterocyclic organic compound that features an imidazole ring substituted with an amino group at the 5-position and a carboxylate ester group at the 4-position

Mechanism of Action

Target of Action

Methyl 5-amino-1H-imidazole-4-carboxylate is a compound that has been identified as a potential inhibitor for certain types of cancer

Mode of Action

The mode of action of this compound involves the regulation of cellular signaling pathways . By interacting with its targets, this compound can inhibit the growth and spread of cancer cells.

Biochemical Pathways

This compound is thought to affect various biochemical pathways within the cell These pathways are likely related to cell growth and proliferation, given the compound’s potential anti-cancer effects

Result of Action

The result of the action of this compound at the molecular and cellular level is the inhibition of cancer cell growth and spread . This is achieved through the compound’s interactions with its targets and its effects on cellular signaling pathways.

Biochemical Analysis

Biochemical Properties

Methyl 5-amino-1H-imidazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of purine nucleotides, which are essential for DNA and RNA synthesis. The compound acts as a substrate for enzymes such as phosphoribosylaminoimidazole carboxylase, which catalyzes the conversion of 5-aminoimidazole ribonucleotide to 5-aminoimidazole-4-carboxamide ribonucleotide . This interaction is crucial for the de novo synthesis of purine nucleotides.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis . Activation of AMPK leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, thereby enhancing cellular energy production. Additionally, this compound can modulate the expression of genes involved in metabolic pathways, further influencing cellular function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context. For instance, it inhibits the activity of certain enzymes involved in nucleotide synthesis, thereby regulating the availability of nucleotides for DNA and RNA synthesis . Additionally, this compound can bind to transcription factors, influencing gene expression and cellular responses to environmental stimuli.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression. These effects are often dose-dependent and can vary based on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular energy production and improve metabolic function. At high doses, it may exhibit toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. These findings highlight the importance of optimizing dosage levels for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including purine nucleotide synthesis and energy metabolism. It interacts with enzymes such as phosphoribosylaminoimidazole carboxylase and AMP-activated protein kinase, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is critical for maintaining cellular energy balance and supporting nucleotide synthesis for DNA and RNA production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion . Once inside the cell, the compound may bind to transport proteins or be sequestered in specific cellular compartments. Its distribution within tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence energy metabolism and mitochondrial function. Alternatively, it may be found in the nucleus, where it can interact with transcription factors and regulate gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-1H-imidazole-4-carboxylate can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the Debus-Radziszewski synthesis is a well-known method for preparing imidazole derivatives . This method typically involves the condensation of glyoxal, ammonia, and an aldehyde in the presence of an acid catalyst.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol or other functional groups.

    Substitution: The amino group at the 5-position can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction can produce imidazole-4-methanol derivatives.

Scientific Research Applications

Methyl 5-amino-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    5-Amino-4-imidazolecarboxamide: This compound shares a similar imidazole core but differs in the functional groups attached to the ring.

    5-Amino-1H-imidazole-4-carbonitrile: Another related compound with a nitrile group instead of a carboxylate ester.

Uniqueness: Methyl 5-amino-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group provides additional reactivity and versatility in synthetic applications compared to similar compounds with different functional groups.

Properties

IUPAC Name

methyl 4-amino-1H-imidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-10-5(9)3-4(6)8-2-7-3/h2H,6H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESDXDWZSJRLDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00295792
Record name Methyl 4-amino-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00295792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4919-00-0
Record name 4919-00-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105531
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 4-amino-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00295792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-amino-1H-imidazole-4-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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